N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE
Overview
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxadiazole ring, a piperazine ring, and a phenylpropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by the reaction of 2-aminophenol with nitrous acid, followed by cyclization.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting piperazine with an appropriate alkylating agent, such as 3-phenyl-2-propen-1-yl chloride.
Coupling Reaction: The final step involves coupling the benzoxadiazole derivative with the piperazine derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and purification techniques. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining high product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylpropenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the benzoxadiazole ring can be reduced to an amino group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in various analytical techniques.
Biology: The compound is employed in the study of cellular processes and as a fluorescent marker for imaging applications.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various proteins and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose): A fluorescent glucose analog used to monitor glucose uptake in live cells.
N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine: A compound used for fluorescence detection of zinc ions.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE is unique due to its combination of a benzoxadiazole ring, a piperazine ring, and a phenylpropenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20(22-18-9-4-10-19-21(18)24-28-23-19)16-26-14-12-25(13-15-26)11-5-8-17-6-2-1-3-7-17/h1-10H,11-16H2,(H,22,27)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDETWTQNIOEK-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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